(4,6-Dimethylpyridin-2-yl)boronic acid
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Overview
Description
(4,6-Dimethylpyridin-2-yl)boronic acid is an organoboron compound with the molecular formula C7H10BNO2. It is a derivative of pyridine, where the boronic acid group is attached to the second position of the pyridine ring, and the fourth and sixth positions are substituted with methyl groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form stable carbon-boron bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4,6-Dimethylpyridin-2-yl)boronic acid can be synthesized through various methods. One common approach involves the borylation of 4,6-dimethylpyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: (4,6-Dimethylpyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under appropriate conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohol or phenol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(4,6-Dimethylpyridin-2-yl)boronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (4,6-Dimethylpyridin-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transfer of the boronic acid group to the aryl or vinyl halide, forming a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
Comparison with Similar Compounds
- (4-Methylpyridin-2-yl)boronic acid
- (6-Methylpyridin-2-yl)boronic acid
- (2,4,6-Trimethylpyridin-2-yl)boronic acid
Comparison: (4,6-Dimethylpyridin-2-yl)boronic acid is unique due to the presence of two methyl groups at the fourth and sixth positions of the pyridine ring. This substitution pattern affects the electronic properties of the compound, making it more reactive in certain cross-coupling reactions compared to its mono- or tri-methylated counterparts . The presence of two methyl groups also influences the steric hindrance around the boronic acid group, which can impact the selectivity and yield of the reactions .
Properties
IUPAC Name |
(4,6-dimethylpyridin-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-6(2)9-7(4-5)8(10)11/h3-4,10-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJSJAWXNWQJMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=N1)C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694476 |
Source
|
Record name | (4,6-Dimethylpyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-36-2 |
Source
|
Record name | (4,6-Dimethylpyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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